molecular formula C18H22N2O B11179858 4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide

4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B11179858
M. Wt: 282.4 g/mol
InChI Key: LKKVNVSKSREKQF-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound with a complex structure, featuring a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-(dimethylamino)benzoic acid with an appropriate amine, such as 2-(propan-2-yl)aniline, under dehydrating conditions.

    Coupling Reaction: The benzamide core is then coupled with the dimethylamino group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products

    Oxidation: Oxidized derivatives of the benzamide core

    Reduction: Amines derived from the reduction of the amide group

    Substitution: Substituted benzamides with various nucleophiles

Scientific Research Applications

4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is investigated for its use in industrial processes, including catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a propan-2-yl-substituted phenyl group. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

4-(dimethylamino)-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C18H22N2O/c1-13(2)16-7-5-6-8-17(16)19-18(21)14-9-11-15(12-10-14)20(3)4/h5-13H,1-4H3,(H,19,21)

InChI Key

LKKVNVSKSREKQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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